molecular formula C19H22O3 B5772090 3-METHYL-2-[(3-METHYLBUT-2-EN-1-YL)OXY]-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-6-ONE

3-METHYL-2-[(3-METHYLBUT-2-EN-1-YL)OXY]-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-6-ONE

Cat. No.: B5772090
M. Wt: 298.4 g/mol
InChI Key: VTGJFAMADZNUSH-UHFFFAOYSA-N
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Description

3-METHYL-2-[(3-METHYLBUT-2-EN-1-YL)OXY]-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-6-ONE is a complex organic compound with a unique structure that includes a chromenone core and a methylbutenyl side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-METHYL-2-[(3-METHYLBUT-2-EN-1-YL)OXY]-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-6-ONE typically involves multiple steps:

    Starting Materials: The synthesis begins with the preparation of the chromenone core and the methylbutenyl side chain.

    Coupling Reaction: The key step involves the coupling of the chromenone core with the methylbutenyl side chain using a suitable catalyst under controlled conditions.

    Purification: The final product is purified using techniques such as column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of more efficient catalysts, improved reaction conditions, and scalable purification methods.

Chemical Reactions Analysis

Types of Reactions

3-METHYL-2-[(3-METHYLBUT-2-EN-1-YL)OXY]-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-6-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the chromenone core or the side chain.

    Substitution: The compound can undergo substitution reactions, particularly at the methylbutenyl side chain.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Reagents such as halogens or nucleophiles can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce hydrogenated compounds.

Scientific Research Applications

3-METHYL-2-[(3-METHYLBUT-2-EN-1-YL)OXY]-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-6-ONE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-METHYL-2-[(3-METHYLBUT-2-EN-1-YL)OXY]-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-6-ONE involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins to exert its effects.

    Pathways Involved: It can modulate various biochemical pathways, leading to changes in cellular functions and responses.

Comparison with Similar Compounds

Similar Compounds

    3-Methyl-2-buten-1-ol: A related compound with a similar side chain but different core structure.

    3-Buten-2-one, 3-methyl-: Another related compound with a similar side chain but different functional groups.

Uniqueness

3-METHYL-2-[(3-METHYLBUT-2-EN-1-YL)OXY]-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-6-ONE is unique due to its specific combination of a chromenone core and a methylbutenyl side chain, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

3-methyl-2-(3-methylbut-2-enoxy)-7,8,9,10-tetrahydrobenzo[c]chromen-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22O3/c1-12(2)8-9-21-17-11-16-14-6-4-5-7-15(14)19(20)22-18(16)10-13(17)3/h8,10-11H,4-7,9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTGJFAMADZNUSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1OCC=C(C)C)C3=C(CCCC3)C(=O)O2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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